

Chemical structure of C.I. Disperse Blue 165:1.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 165:1*

Cat. No.: *B8796714*

[Get Quote](#)

A Technical Guide to C.I. Disperse Blue 165:1

Introduction

C.I. **Disperse Blue 165:1** is a synthetic dye belonging to the single azo class, characterized by its bright, dark blue hue.^[1] As a disperse dye, it exhibits low water solubility and is primarily formulated for dyeing hydrophobic synthetic fibers, such as polyester, nylon, and acrylics.^[2] Its molecular structure is designed to ensure high tinctorial strength and good fastness properties, making it a commercially significant colorant in the textile, plastics, printing, and cosmetics industries.^{[2][3]} This guide provides an in-depth overview of its chemical structure, properties, synthesis, and relevant experimental protocols for research and development professionals.

Chemical Structure and Identity

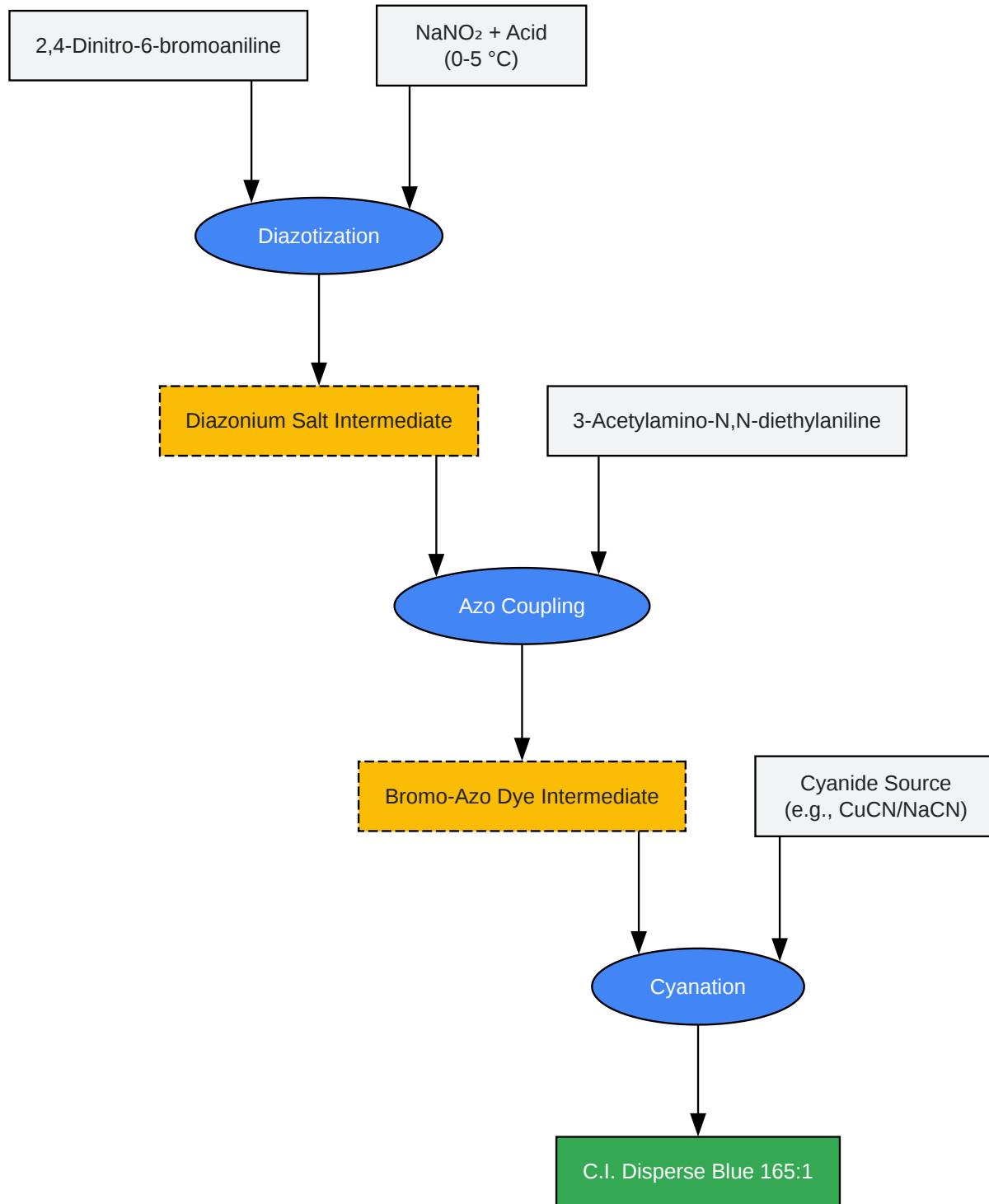
C.I. **Disperse Blue 165:1** is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.^{[2][4]} It is a monoazo dye, meaning its chromophore contains one azo group (-N=N-) linking two aromatic rings.^[1]

Table 1: Chemical Identity of C.I. **Disperse Blue 165:1**

Identifier	Value	Reference
C.I. Name	C.I. Disperse Blue 165:1	[1]
CAS Number	86836-00-2	[4] [5] [6]
Molecular Formula	C ₁₉ H ₁₉ N ₇ O ₅	[2] [4] [5]
Molecular Weight	425.40 g/mol	[2] [5] [7]
IUPAC Name	N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diaz恒基]-5-(diethylamino)phenyl}acetamid e	[2] [4]
Synonyms	Disperse Blue BGLS, C.I. 113357	[1] [2]
Structural Class	Single Azo	[1]
SMILES	CCN(CC)C1=CC(NC(C)=O)=C (C=C1)N=NC2=C(C#N)C=C(C =C2--INVALID-LINK--[O-])-- INVALID-LINK--[O-]	

Physicochemical Properties

The physical and chemical properties of C.I. **Disperse Blue 165:1** are crucial for its application and processing. It is typically supplied as a dark blue powder.[\[1\]](#) Quantitative data on its properties are summarized below.


Table 2: Physicochemical Properties of C.I. **Disperse Blue 165:1**

Property	Value	Reference
Appearance	Dark blue powder	[1] [2]
Boiling Point	698.9 °C at 760 mmHg (Predicted)	[2]
Density	1.37 g/cm³ (Predicted)	[2]
Flash Point	376.5 °C (Predicted)	[2]
Solubility	Data not available	[2]

Synthesis of C.I. Disperse Blue 165:1

The industrial synthesis of C.I. **Disperse Blue 165:1** is a multi-step process involving diazotization and azo coupling. The general manufacturing method involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component, and a final cyanation step.[\[1\]](#)[\[5\]](#)

The synthesis pathway begins with the diazotization of 2,4-Dinitro-6-bromoaniline. This intermediate is then coupled with 3-Acetylamino-N,N-diethylaniline. The final step involves a cyanation reaction to yield the final dye molecule.[\[1\]](#)[\[5\]](#)

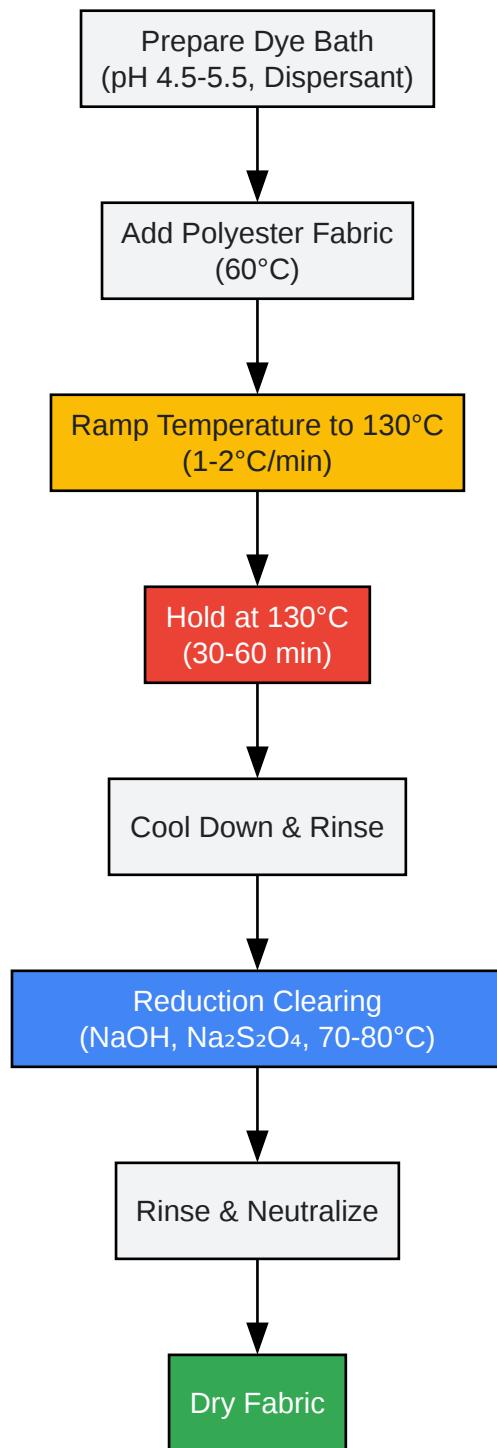
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for C.I. **Disperse Blue 165:1**.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections outline generalized laboratory-scale procedures for the synthesis of C.I. **Disperse Blue 165:1** and its application in dyeing polyester.

General Synthesis Protocol


- **Diazotization:** 2,4-Dinitro-6-bromoaniline is suspended in a mixture of concentrated sulfuric acid and acetic acid. The mixture is cooled to 0-5°C. A solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is monitored for completion.
- **Azo Coupling:** 3-Acetylamino-N,N-diethylaniline is dissolved in an acidic aqueous medium. The previously prepared diazonium salt solution is added slowly to the coupler solution, keeping the temperature below 10°C and maintaining an acidic pH to facilitate the coupling reaction at the position para to the diethylamino group. The resulting bromo-azo dye intermediate precipitates from the solution.
- **Cyanation:** The filtered and washed bromo-azo dye intermediate is re-dispersed in a suitable solvent (e.g., dimethylformamide). A cyanide source, such as copper(I) cyanide or a mixture of sodium cyanide and a copper catalyst, is added. The mixture is heated to induce the nucleophilic substitution of the bromine atom with a cyano group.
- **Isolation and Purification:** After the reaction is complete, the mixture is cooled and poured into water to precipitate the final C.I. **Disperse Blue 165:1** dye. The crude product is then filtered, washed thoroughly with water to remove salts and impurities, and dried.

Polyester Dyeing Protocol

This protocol describes a typical high-temperature exhaust dyeing method for polyester fabric.

- **Dye Bath Preparation:** A dye bath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The pH is adjusted to 4.5-5.5 using acetic acid. A dispersing agent is added to ensure the dye remains finely dispersed.

- Dye Dispersion: C.I. **Disperse Blue 165:1** (e.g., 1% on weight of fiber) is pasted with a small amount of water and dispersing agent, then diluted with warm water to form a stable dispersion. This dispersion is added to the dye bath.
- Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is raised at a rate of 1-2°C per minute to 130°C. Dyeing continues at this temperature for 30-60 minutes to allow for dye penetration and fixation within the polyester fibers.
- Rinsing and Reduction Clearing: After dyeing, the bath is cooled, and the fabric is rinsed with water. A reduction clearing process is then performed in a fresh bath containing sodium hydroxide and sodium hydrosulfite at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, improving wash fastness.
- Finalization: The fabric is rinsed thoroughly with hot and cold water, neutralized with a mild acid if necessary, and dried.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing polyester.

Applications and Performance

The primary application of C.I. **Disperse Blue 165:1** is the dyeing of synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high color yield. [2][3] It is applied using high-temperature and high-pressure dyeing methods.[3] Beyond textiles, it is also utilized as a colorant in the plastics and printing industries.[2] The dye is noted for providing a bright blue color with excellent colorfastness.[2] Compared to older anthraquinone-based blue dyes like C.I. Disperse Blue 56, the C.I. Disperse Blue 165 class offers significantly improved tinctorial strength and superior wetfastness properties.[8]

Toxicology and Environmental Considerations

Comprehensive toxicological data for C.I. **Disperse Blue 165:1** is not readily available in public literature.[2][4] As with many industrial chemicals, it should be handled with standard laboratory precautions, including the use of personal protective equipment to prevent skin contact, eye exposure, and inhalation of dust.

Disperse dyes are characterized by their low water solubility, which can lead to their accumulation in sludge and sediment during wastewater treatment.[3] Azo dyes, as a class, can undergo anaerobic degradation, which involves the reductive cleavage of the azo bond. This process can potentially form aromatic amines, the ecotoxicity of which would require further assessment.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Cas 86836-00-2,Disperse Blue 165:1 | [lookchem](http://lookchem.com) [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... guidechem.com
- 5. Disperse Blue 165:1 | 86836-00-2 chemicalbook.com
- 6. 86836-00-2 | Disperse Blue 165:1 | Hangzhou Keying Chem Co., Ltd. keyingchem.com

- 7. medchemexpress.com [medchemexpress.com]
- 8. p2infohouse.org [p2infohouse.org]
- To cite this document: BenchChem. [Chemical structure of C.I. Disperse Blue 165:1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8796714#chemical-structure-of-c-i-disperse-blue-165-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com